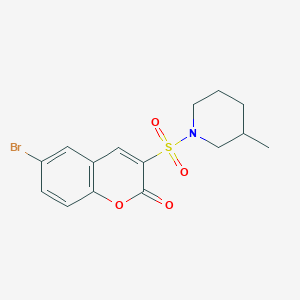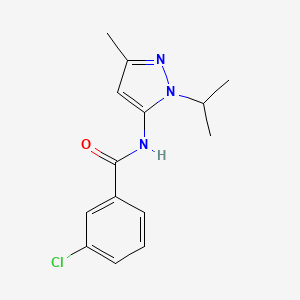
3-chloro-N-(1-isopropyl-3-methyl-1H-pyrazol-5-yl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of pyrazole derivatives, similar to "3-chloro-N-(1-isopropyl-3-methyl-1H-pyrazol-5-yl)benzamide," involves multi-step chemical reactions, including condensation, cyclization, and substitution reactions. These syntheses are performed under controlled conditions to ensure the introduction of specific substituents at desired positions on the pyrazole ring, thus obtaining compounds with targeted chemical properties and biological activities (Saeed et al., 2020).
Molecular Structure Analysis
The molecular structure of pyrazole derivatives is crucial in determining their chemical reactivity and interaction with biological targets. X-ray crystallography and spectroscopic methods like NMR and IR are commonly used to characterize these compounds. These techniques provide detailed information on the molecular geometry, electronic distribution, and intermolecular interactions, which are essential for understanding the compound's chemical behavior and biological efficacy (Kumara et al., 2018).
Chemical Reactions and Properties
Pyrazole derivatives undergo various chemical reactions, including nucleophilic substitution, electrophilic addition, and cycloaddition reactions. These reactions allow for the modification of the pyrazole core and the introduction of new functional groups, leading to derivatives with altered chemical properties and biological activities. The presence of substituents such as chloro and methyl groups influences the compound's reactivity and interaction with biological targets (McLaughlin et al., 2016).
Physical Properties Analysis
The physical properties of pyrazole derivatives, including melting point, solubility, and crystalline structure, are influenced by the nature and position of substituents on the pyrazole ring. These properties are important for the compound's formulation, stability, and application in drug development. Techniques such as differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) are used to assess the thermal stability and decomposition patterns of these compounds (Holzer & Hahn, 2003).
Chemical Properties Analysis
The chemical properties of "3-chloro-N-(1-isopropyl-3-methyl-1H-pyrazol-5-yl)benzamide" and related compounds, including acidity/basicity, reactivity towards various reagents, and stability under different conditions, are pivotal for their pharmacological applications. These properties determine the compound's behavior in biological systems, its interaction with biomolecules, and its overall therapeutic potential. Studies focusing on these aspects provide insights into the design of new compounds with enhanced efficacy and reduced toxicity (Ahmed et al., 2002).
Mecanismo De Acción
Mode of Action
Based on its structural similarity to other pyrazole derivatives, it may interact with its targets through hydrogen bonding and pi-pi interactions .
Pharmacokinetics
Based on its chemical structure, it is likely to be highly soluble in polar solvents .
Result of Action
Other pyrazole derivatives have been shown to have a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. Factors such as pH, temperature, and the presence of other chemicals can affect the compound’s solubility, stability, and interaction with its targets .
Propiedades
IUPAC Name |
3-chloro-N-(5-methyl-2-propan-2-ylpyrazol-3-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16ClN3O/c1-9(2)18-13(7-10(3)17-18)16-14(19)11-5-4-6-12(15)8-11/h4-9H,1-3H3,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLMHDLFYXJWTRG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)NC(=O)C2=CC(=CC=C2)Cl)C(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

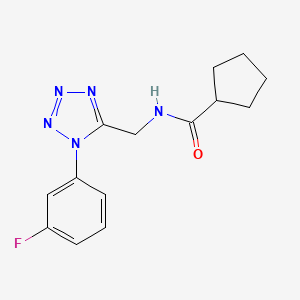
![8-Methoxy-4,5-dihydro-naphtho[1,2-d]thiazol-2-yl-amine](/img/structure/B2487368.png)


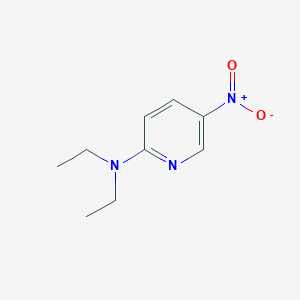
![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-4-(6-methylpyrimidin-4-yl)piperazine-1-carboxamide](/img/structure/B2487374.png)
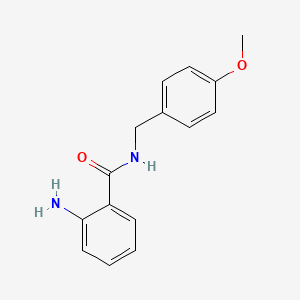
![5-[3-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidine-1-carbonyl]-4-methoxy-1-methylpyridin-2-one](/img/structure/B2487377.png)
![tert-Butyl [(1-nicotinoylpiperidin-4-yl)methyl]carbamate](/img/structure/B2487378.png)
![1-([2,4'-Bipyridin]-3-ylmethyl)-3-(3-methoxyphenyl)urea](/img/structure/B2487379.png)
![3-(2-(4-((1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one oxalate](/img/structure/B2487382.png)
![N-[2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl]-3,5-dimethoxybenzamide](/img/structure/B2487383.png)
![N-(3-methoxypropyl)-5-methyl-3-[(3-methylbenzoyl)amino]-1H-indole-2-carboxamide](/img/structure/B2487384.png)
